molecular formula C8H8BrN3O2 B2382732 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate CAS No. 2204862-87-1

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate

Cat. No.: B2382732
CAS No.: 2204862-87-1
M. Wt: 258.075
InChI Key: VPVPKUQKEKLTPQ-UHFFFAOYSA-N
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Description

Historical Context of Triazolopyridine Chemistry

Triazolopyridines emerged as a distinct class of heterocyclic compounds following advancements in pyridine chemistry during the mid-20th century. The foundational work on pyridine derivatives by Thomas Anderson in 1849 laid the groundwork for exploring fused-ring systems. Triazolopyridines gained prominence in the 1960s when researchers recognized their structural versatility in medicinal chemistry. Early synthetic routes, such as the modified Mitsunobu reaction developed by Roberge et al., enabled efficient intramolecular cyclization of acylated hydrazinopyridines. This breakthrough facilitated the systematic exploration of triazolopyridine derivatives, including the development of antidepressant compounds like trazodone in the 1970s. The field expanded significantly after 2000 with improved synthetic methodologies, such as those described in patent EP2755957B2, which enabled streamlined production of complex triazolopyridine-based pharmaceuticals.

Classification and Nomenclature of Triazolopyridine Derivatives

Triazolopyridines are classified based on their ring fusion patterns and substituent positions. The International Union of Pure and Applied Chemistry (IUPAC) system specifies numbering conventions for these bicyclic systems:

Isomer Type Ring Fusion Pattern Example Structure
Triazolo[4,5-b]pyridine Triazole fused at pyridine 4,5 positions 1H-1,2,3-Triazolo[4,5-b]pyridine
Triazolo[4,3-a]pyridine Triazole fused at pyridine 4,3 positions 6-Bromo-8-methyl derivative

The compound 6-bromo-8-methyl-triazolo[4,3-a]pyridine formate derives its name from:

  • Position 6 : Bromine substituent on the pyridine ring
  • Position 8 : Methyl group on the triazole ring
  • Formate counterion : Salt formation with formic acid

This nomenclature follows IUPAC Rule H-10.3 for fused heterocyclic systems, prioritizing the pyridine ring as the base component.

Significance of 6-Bromo-8-methyl-triazolo[4,3-a]pyridine Formate in Chemical Research

This brominated derivative has become a pivotal intermediate in pharmaceutical synthesis due to three key attributes:

  • Electrophilic reactivity : The bromine atom at position 6 enables cross-coupling reactions for functional group diversification
  • Steric effects : The methyl group at position 8 modulates molecular conformation without compromising ring planarity
  • Salt stability : Formate counterion enhances crystallinity and shelf-life compared to free-base forms

Recent applications include its use as a building block in kinase inhibitor development, particularly for JAK1 and PI3K targets. The compound's molecular formula (C₈H₈BrN₃O₂) and monoisotopic mass (258.07 Da) make it suitable for mass spectrometry tracking in metabolic studies.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three primary areas:

  • Catalytic functionalization : Developing palladium-free coupling reactions to modify the bromine position
  • Solid-state characterization : Investigating polymorphic forms through X-ray diffraction studies
  • Computational modeling : Predicting metabolic stability using QSAR models

Critical knowledge gaps persist in:

  • Long-term stability profiles under varying humidity conditions
  • Solubility parameters in non-polar media
  • Electronic effects of methyl substitution on aromatic π-system delocalization

Ongoing research aims to address these challenges while expanding the compound's utility in materials science applications beyond pharmaceuticals.

Properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.CH2O2/c1-5-2-6(8)3-11-4-9-10-7(5)11;2-1-3/h2-4H,1H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVPKUQKEKLTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)Br.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate typically involves the reaction of 6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For instance, microwave-mediated, catalyst-free synthesis methods have been explored, involving the use of dry toluene as a solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

The biological activity of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of various enzymes and has shown promise as a therapeutic agent in cancer treatment.

Medicinal Chemistry

  • Anticancer Properties :
    • Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation.
    • A notable case study demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COXs), which are involved in inflammatory responses and cancer progression.
    • Research findings suggest that modifications in the structure can enhance selectivity and potency against these targets.

Neuropharmacology

  • Cognitive Enhancer : Preliminary studies suggest that derivatives of this compound may improve cognitive functions by modulating neurotransmitter systems. This property could make it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

  • The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies depending on structural modifications and the target organism.
CompoundTargetIC50 (µM)Mechanism of Action
This compoundCancer Cell Lines5.0Induces apoptosis
This compoundPDE Inhibition10.0Enzyme inhibition
This compoundAntimicrobial15.0Disrupts cell wall synthesis

Table 2: Structure-Activity Relationship (SAR)

ModificationActivity ChangeComments
Methyl Group at Position 8Increased potency against cancer cellsEnhances lipophilicity
Bromine at Position 6Improved enzyme inhibitionHalogen effects on binding affinity

Case Studies

  • Case Study on Anticancer Activity :
    • A research team synthesized several derivatives of this compound and evaluated their anticancer activities against breast cancer cell lines. The study found that certain modifications led to enhanced cytotoxic effects compared to the parent compound.
  • Study on Enzyme Inhibition :
    • Another study focused on the enzyme inhibitory properties of this compound against phosphodiesterases. Results indicated that specific substitutions could significantly enhance selectivity and reduce off-target effects.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate 6-Br, 8-CH₃, formate salt C₉H₉BrN₃O₂ 294.09* 1216301-85-7 Potential mGluR2 modulation; high reactivity for Suzuki couplings
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-cyclopropyl C₉H₈BrN₃ 238.08 668990-80-5 Enhanced metabolic stability due to cyclopropyl; building block in drug discovery
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-CH₃ C₇H₆BrN₃ 212.05 108281-78-3 Increased lipophilicity; used in kinase inhibitor synthesis
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 8-Br, 6-CH₃ C₇H₆BrN₃ 212.05 957062-94-1 Isomeric differences alter receptor binding; lower aqueous solubility
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione 6-Br, 8-F, 3-thione C₆H₃BrFN₃S 248.07 1427473-77-5 Thione group enhances hydrogen bonding; toxicological concerns noted

*Calculated molecular weight includes formate counterion.

Pharmacological Activity
  • mGluR2 Modulation : Triazolopyridines with bromine and methyl substituents (e.g., 6-Bromo-8-methyl analog) are explored as positive allosteric modulators of mGluR2, a target for neuropsychiatric disorders .
  • Isoform Specificity : The [4,3-a] vs. [1,5-a] ring junction (e.g., 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine) significantly impacts receptor selectivity .

Biological Activity

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate is a heterocyclic compound characterized by its unique fused triazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a therapeutic agent in cancer treatment.

  • Chemical Formula : C₈H₈BrN₃O₂
  • Molecular Weight : 228.06 g/mol
  • CAS Number : 2204862-87-1

The compound features a bromine atom at the sixth position and a methyl group at the eighth position of the triazole ring, which may significantly influence its biological activity and pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) : Recent studies have shown that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can inhibit IDO1, which plays a crucial role in cancer immunotherapy by modulating immune responses . The binding of these compounds to the active site of IDO1 enhances their potency and selectivity.
  • Chlamydia Inhibition : Research indicates that derivatives of this compound exhibit selective activity against Chlamydia species. In vitro studies demonstrated superior efficacy compared to traditional antibiotics like spectinomycin .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Cell Line Notes
Study 1 IDO1 Inhibition0.93 ± 0.08A375High selectivity for IDO1 over other heme-containing enzymes
Study 2 Antichlamydial Activity5.0Chlamydia spp.Effective at lower concentrations than standard treatments
Study 3 Cytotoxicity Assay>10Various tumor cell linesNon-toxic at tested concentrations

Case Study 1: IDO1 Inhibition

A structure-based virtual screening approach identified several analogs of this compound that showed promising results as IDO1 inhibitors. The most potent compound exhibited an IC50 value in the low micromolar range and demonstrated excellent metabolic stability in vitro. This suggests potential for further development as an immunotherapeutic agent .

Case Study 2: Antichlamydial Activity

In a study evaluating the antichlamydial properties of various triazolo-pyridine derivatives, this compound was found to be particularly effective against Chlamydia infections. The compound's mechanism involved disrupting bacterial protein synthesis without significant toxicity to host cells .

Q & A

Q. Table 1: Optimization Parameters for Bromination

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CReduces decomposition
Reaction Time6–8 hoursEnsures completion
Solvent (e.g., DCM)AnhydrousPrevents hydrolysis

Basic: How is the structure of this compound validated experimentally?

Answer:
Structural validation employs:

  • NMR spectroscopy : 1^1H NMR shows characteristic peaks: δ 8.2–8.5 ppm (aromatic protons), δ 2.5 ppm (methyl group), and δ 3.8 ppm (formate ester) ().
  • Mass spectrometry : ESI-MS confirms molecular weight (256.06 g/mol) with [M+H]⁺ peak at m/z 257.06 ().
  • X-ray crystallography : Used for resolving regiochemical ambiguities in triazolopyridine cores ().

Basic: What solvents and conditions are suitable for dissolving this compound in biological assays?

Answer:

  • Polar aprotic solvents : DMSO or DMF (solubility >10 mg/mL) for stock solutions.
  • Aqueous buffers : Dilute to <1% DMSO in PBS (pH 7.4) to avoid cytotoxicity ().
  • Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light ().

Advanced: How do substituent positions (bromo, methyl, formate) influence reactivity in cross-coupling reactions?

Answer:

  • Bromine at C6 : Activates the triazolopyridine core for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) at C6 ().
  • Methyl at C8 : Steric hindrance reduces reactivity at adjacent positions but stabilizes the ring against oxidation ().
  • Formate ester : Hydrolyzes under basic conditions (pH >10), enabling carboxylate intermediate generation ().

Q. Table 2: Reactivity Comparison by Substituent

PositionSubstituentReactivity (Pd-catalyzed)Stability in Acid/Base
C6BrHigh (Suzuki coupling)Stable in acid
C8CH₃Low (steric blocking)Stable in base
C3FormateHydrolysis-proneLabile above pH 10

Advanced: How to resolve contradictions in reported biological activity data for triazolopyridine derivatives?

Answer:
Discrepancies arise from:

  • Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).
  • Structural analogs : Compare 6-bromo-8-methyl derivatives with methoxy or chloro analogs (). For example, methoxy groups at C5 increase solubility but reduce membrane permeability ().
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) and adjust for cytotoxicity thresholds ().

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Answer:

  • Lyophilization : Freeze-dried formate esters show <5% degradation over 12 months at –80°C ().
  • Additives : Include 1% w/v ascorbic acid to prevent oxidative bromine loss ().
  • Container : Use amber glass vials with PTFE-lined caps to limit light/moisture exposure ().

Advanced: How to design SAR studies for optimizing triazolopyridine-based kinase inhibitors?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., NO₂ at C5) to enhance binding affinity ().
  • Formate replacement : Substitute with carboxylate or amide groups to improve metabolic stability ().
  • In silico modeling : Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets (e.g., CDK2 kinase) ().

Advanced: What analytical methods detect trace impurities in synthesized batches?

Answer:

  • HPLC-MS : C18 column (0.1% TFA in H₂O/ACN gradient) identifies brominated byproducts (e.g., dibromo derivatives) ().
  • Elemental analysis : Confirm Br content (theoretical: 31.2%) to assess substitution efficiency ().
  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C) to detect hydrate/solvate impurities ().

Advanced: How does the formate group influence pharmacokinetic properties compared to free carboxylic acids?

Answer:

  • Lipophilicity : Formate esters (LogP ~1.5) enhance cell permeability vs. carboxylates (LogP ~–0.3) ().
  • Metabolism : Hepatic esterases hydrolyze formates to active acids, prolonging half-life in vivo ().
  • Toxicity : Formates reduce gastrointestinal irritation compared to free acids ().

Advanced: What mechanistic insights explain the compound’s selectivity for GABA receptors vs. benzodiazepine sites?

Answer:

  • Binding mode : The triazolopyridine core mimics benzodiazepine’s diazepine ring but lacks the 1,4-diazepine flexibility, reducing off-target effects ().
  • Substituent effects : The C8 methyl group sterically blocks binding to non-target receptors ().
  • Electrostatic potential maps : N3 nitrogen’s charge distribution (–0.45 e) aligns with GABA-A α1 subunit interactions ().

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